molecular formula C17H18N4O9 B5364972 HC2210

HC2210

Cat. No.: B5364972
M. Wt: 422.3 g/mol
InChI Key: KJBZNSKQKSWMBO-UHFFFAOYSA-N
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Description

1-[(5-Nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of both nitro and furan groups, which contribute to its reactivity and functionality.

Properties

IUPAC Name

1-[(5-nitrofuran-2-yl)methyl]-4-(4-nitrophenyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5.C2H2O4/c20-18(21)13-3-1-12(2-4-13)17-9-7-16(8-10-17)11-14-5-6-15(24-14)19(22)23;3-1(4)2(5)6/h1-6H,7-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBZNSKQKSWMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate typically involves a multi-step process. One common method starts with the nitration of furan to introduce the nitro group. This is followed by the alkylation of the nitrofuran derivative with a suitable piperazine compound. The final step involves the formation of the oxalate salt through a reaction with oxalic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties due to the presence of nitro groups.

    Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate involves its interaction with biological molecules. The nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. This compound may target specific enzymes or pathways, disrupting normal cellular functions and leading to antimicrobial effects.

Comparison with Similar Compounds

  • 1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine
  • 1-[(5-nitro-2-furyl)methyl]-4-(3-nitrophenyl)piperazine
  • 1-[(5-nitro-2-furyl)methyl]-4-(2-nitrophenyl)piperazine

Comparison: Compared to its analogs, 1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate is unique due to the presence of the oxalate group, which can influence its solubility and reactivity

This detailed overview provides a comprehensive understanding of 1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate, highlighting its synthesis, reactions, applications, and unique features

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HC2210
Reactant of Route 2
Reactant of Route 2
HC2210

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